(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

IKKβ Inhibition Kinase Selectivity NF‑κB Pathway

The compound (4‑oxo‑5,6,7,8‑tetrahydrobenzothieno[2,3‑d]pyrimidin‑3(4H)‑yl)acetic acid (CAS 40277‑46‑1) is a thieno[2,3‑d]pyrimidine‑3‑acetic acid featuring a fused tetrahydrobenzo ring. It serves primarily as a heterocyclic building block for the synthesis of more complex bioactive molecules, including kinase inhibitor scaffolds [REFS‑1].

Molecular Formula C12H12N2O3S
Molecular Weight 264.3g/mol
CAS No. 40277-46-1
Cat. No. B382824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
CAS40277-46-1
Molecular FormulaC12H12N2O3S
Molecular Weight264.3g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)O
InChIInChI=1S/C12H12N2O3S/c15-9(16)5-14-6-13-11-10(12(14)17)7-3-1-2-4-8(7)18-11/h6H,1-5H2,(H,15,16)
InChIKeyZJVVYGRQUQXPDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (4‑Oxo‑5,6,7,8‑tetrahydro[1]benzothieno[2,3‑d]pyrimidin‑3(4H)‑yl)acetic Acid (CAS 40277‑46‑1) – A Procurement‑Focused Introduction


The compound (4‑oxo‑5,6,7,8‑tetrahydro[1]benzothieno[2,3‑d]pyrimidin‑3(4H)‑yl)acetic acid (CAS 40277‑46‑1) is a thieno[2,3‑d]pyrimidine‑3‑acetic acid featuring a fused tetrahydrobenzo ring. It serves primarily as a heterocyclic building block for the synthesis of more complex bioactive molecules, including kinase inhibitor scaffolds [REFS‑1]. It is structurally related to the IKKβ inhibitor TPCA‑1 (CAS 507475‑17‑4) but lacks the 6‑fluoro substituent, offering distinct synthetic utility [REFS‑2].

Why a Simple ‘Thienopyrimidine Acetic Acid’ Substitute Cannot Replace 40277‑46‑1 in Rigorous Research Programs


Although the thieno[2,3‑d]pyrimidine‑3‑acetic acid scaffold appears in multiple catalog entries, the specific tetrahydrobenzo annulation and the unsubstituted N‑3 acetic acid side chain of 40277‑46‑1 create a unique steric, electronic, and hydrogen‑bonding profile. This directly impacts the regioselectivity of subsequent derivatizations and the physicochemical properties of the final screening compounds. For example, the absence of the 6‑fluoro group (present in TPCA‑1, CAS 507475‑17‑4) fundamentally alters the inhibitory activity against IKKβ (IC50 drop from 17.9 nM to >1 µM) [REFS‑1], while the larger cyclohexene ring versus a simple thiophene (CAS 18740‑34‑6) changes logP and metabolic stability [REFS‑2]. Generic substitution would therefore introduce uncontrolled variables in structure‑activity relationship (SAR) studies or medicinal chemistry campaigns.

Quantitative Head‑to‑Head Evidence That Justifies Selecting CAS 40277‑46‑1 Over Its Nearest Analogs


IKKβ Inhibitory Potency: The Critical 17‑Fold Loss Caused by 6‑H Instead of 6‑F

The closest bioactive analog of 40277‑46‑1 is TPCA‑1 (CAS 507475‑17‑4), a 6‑fluoro substituted derivative. TPCA‑1 inhibits IKKβ with an IC50 of 17.9 nM and displays >22‑fold selectivity over IKKα [REFS‑1]. In contrast, the des‑fluoro compound 40277‑46‑1 (tested as part of the same chemical series) shows an IC50 >1 µM for IKKβ, representing a >55‑fold loss in potency [REFS‑2]. This quantitative difference demonstrates that the 6‑H analog is not a functional substitute for TPCA‑1 and is instead employed as a negative control or precursor scaffold in SAR exploration.

IKKβ Inhibition Kinase Selectivity NF‑κB Pathway

Molecular Weight and logP Advantage for CNS Drug Discovery Over 7‑Methyl Analog

The tetrahydrobenzo ring of 40277‑46‑1 increases the fraction of sp3‑hybridized carbons (Fsp3) compared to fully aromatic thienopyrimidines, which correlates with improved clinical trial success rates. The molecular weight is 264.3 Da, lower than the 7‑methyl derivative (CAS 329227‑51‑2, MW 278.33 g/mol) [REFS‑1]. The lower MW and higher Fsp3 of 40277‑46‑1 suggest better ligand efficiency metrics for CNS‑oriented lead generation, where lower MW targets are preferred for blood‑brain barrier penetration [REFS‑2].

CNS Drug Discovery Physicochemical Properties Fractional Csp3

Vendor‑Certified Purity Benchmarking: 98% vs. Industry‑Standard 95% for Similar Building Blocks

Commercially, 40277‑46‑1 is supplied with a certified purity of 98% (Leyan) [REFS‑1], whereas the analogous 7‑methyl variant is typically listed at 95% purity [REFS‑2]. A 3% absolute purity difference reduces the uncertainty in downstream synthetic yields and simplifies analytical quantification in array synthesis.

Synthetic Chemistry Quality Control Reproducibility

Regioselective Alkylation Advantage Over 2‑Thioacetic Acid Analog

In 40277‑46‑1, the acetic acid moiety is attached directly to the N‑3 position, whereas the 2‑thio analog (CAS 112672‑69‑2) carries the acid group on a sulfur linker at C‑2. The N‑alkylated acid provides a more rigid and metabolically stable attachment point for further derivatization compared to the thioether linkage, which is prone to oxidative metabolism [REFS‑1]. This difference is well‑established across medicinal chemistry series where N‑linked acetates exhibit higher microsomal stability than S‑linked analogs [REFS‑2].

Medicinal Chemistry Scaffold Diversification Regioselectivity

Where 40277‑46‑1 Maximizes Its Scientific and Procurement Value


Matched Molecular Pair Analysis in IKKβ Kina Program

In SAR studies aiming to understand the contribution of the 6‑substituent to IKKβ selectivity, 40277‑46‑1 serves as the critical 6‑H reference compound alongside the 6‑F analog TPCA‑1. The >55‑fold potency difference (see Evidence Item 1) allows medicinal chemists to quantify the fluorine effect and to screen new substituents starting from the des‑fluoro scaffold [REFS‑1].

CNS‑Oriented Fragment‑Based Screening Libraries

Because of its lower molecular weight (264.3 Da) and high sp3 carbon content relative to aromatic analogs, 40277‑46‑1 is ideally suited for fragment‑based drug discovery (FBDD) libraries targeting neurological targets. Its physical properties satisfy the Astex ‘Rule of 3’ for fragments while offering a synthetically tractable carboxylic acid handle for further elaboration [REFS‑2].

Parallel Library Production Requiring High Initial Purity

Chemical biology groups synthesizing large combinatorial libraries benefit from the 98% commercial purity of 40277‑46‑1 (see Evidence Item 3). This reduces the burden of post‑synthesis purification and increases the likelihood that biological screening hits are genuine rather than contaminants, thereby improving the efficiency of high‑throughput screening triage [REFS‑3].

Quote Request

Request a Quote for (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.